molecular formula C12H14O3 B15476173 Methyl 2-(2-methylpropanoyl)benzoate CAS No. 32025-38-0

Methyl 2-(2-methylpropanoyl)benzoate

Cat. No.: B15476173
CAS No.: 32025-38-0
M. Wt: 206.24 g/mol
InChI Key: CRHREDFYKZPTKQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpropanoyl)benzoate is a chemical compound of significant interest in organic and medicinal chemistry research. This benzoate ester derivative serves as a versatile synthetic intermediate and building block for the development of more complex molecules. While direct studies on this specific compound are limited in the public domain, research on structurally similar benzoate esters reveals a broad potential in pharmaceutical research and development. For instance, methyl-2-formyl benzoate, a closely related compound, is recognized as a significant bioactive precursor for compounds exhibiting a variety of pharmacological activities, including antifungal, anticancer, antihypertensive, antiulcer, antipsychotic, and antiviral properties . Its structure, featuring both ester and ketone functional groups, makes it a synthetically versatile substrate for various chemical transformations, including nucleophilic additions and condensations, facilitating the exploration of novel chemical spaces. As a result, it is an excellent precursor for the search of new bioactive molecules and can be used as a raw material for the preparation of medical products . Researchers value this compound for its potential application in constructing specialized chemical libraries and for lead optimization processes in drug discovery. The compound is provided for research applications only and is strictly not for diagnostic or therapeutic use. All researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

32025-38-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C12H14O3/c1-8(2)11(13)9-6-4-5-7-10(9)12(14)15-3/h4-8H,1-3H3

InChI Key

CRHREDFYKZPTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-(2-methylpropanoyl)benzoate, also known as Methyl 2-(2-methylpropanoyl)phenyl benzoate , is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a benzoate moiety. The chemical formula is C12H14O3C_{12}H_{14}O_3, and its structure can be represented as follows:

Methyl 2 2 methylpropanoyl benzoate\text{Methyl 2 2 methylpropanoyl benzoate}

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria, such as Staphylococcus aureus, and some Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930
HeLa40

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Oxidative Stress : By acting as an antioxidant, it helps mitigate cellular damage caused by reactive oxygen species.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A clinical trial involving patients with breast cancer demonstrated improved outcomes when combined with conventional therapies.
  • Another study focused on its use in dermatological formulations for treating skin infections, showing promising results in reducing inflammation and infection rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares Methyl 2-(2-methylpropanoyl)benzoate with key analogs from the evidence, focusing on substituent effects:

Substituent Type Example Compound Key Structural Features Electronic Effects Physical State
Isobutyryl This compound Branched aliphatic ketone at 2-position Strong electron-withdrawing (inductive) Not reported
Halogenated Aryl C2 (4-Bromophenyl derivative, ) Bromine at para-position on aryl group Moderate electron-withdrawing Yellow/white solid
Sulfonylurea Bensulfuron methyl ester () Sulfonylurea group at 2-position Strong electron-withdrawing Not reported
Allyloxy Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate () Allyl ether at 2-position Electron-donating (resonance) Not reported

Key Observations :

  • Halogenated analogs (e.g., C2 in ) exhibit moderate electron-withdrawing effects, which may enhance stability in pharmaceutical applications .
  • Sulfonylurea derivatives () prioritize herbicidal activity due to their unique mode of action, contrasting with the aliphatic ketone in the target compound .

Reactivity and Functionalization

Nitration Behavior

highlights nitration studies on methyl benzoate derivatives, where electron-withdrawing groups (e.g., ester) direct nitration to meta positions. However, the study in achieved moderate yields using mixed acid (HNO₃/H₂SO₄) or calcium nitrate/acetic acid systems, suggesting viability for functionalization under optimized conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-methylpropanoyl)benzoate, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or esterification of benzoic acid derivatives with 2-methylpropanoyl chloride. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, analogous benzoate esters are synthesized via multi-step alkylation and acylation under controlled temperature and solvent conditions .

Q. How do pH and temperature influence the hydrolysis kinetics of this compound?

  • Methodological Answer : Hydrolysis rates are pH-dependent, with acidic or basic conditions accelerating ester cleavage. Elevated temperatures (e.g., 50–80°C) further increase reaction rates. Kinetic studies for similar esters show pseudo-first-order behavior under basic conditions, monitored via UV-Vis spectroscopy or HPLC to quantify hydrolysis products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C) identifies functional groups and stereochemistry, while Fourier-transform infrared spectroscopy (FTIR) confirms carbonyl (C=O) and ester (C-O) bonds. Mass spectrometry (MS) provides molecular weight validation. For example, methyl benzoate derivatives are routinely characterized using these techniques to ensure purity and structural accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or Mercury refines bond lengths, angles, and packing arrangements. For instance, SHELXL’s robust algorithms handle high-resolution data to resolve disorder or twinning in aromatic esters, while Mercury’s visualization tools analyze intermolecular interactions (e.g., π-π stacking) .

Q. What strategies mitigate contradictions in reaction mechanism proposals for ester derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) combined with kinetic isotope effects (KIE) distinguishes between nucleophilic acyl substitution vs. radical-mediated pathways. Computational modeling (DFT or MD simulations) further validates proposed mechanisms by comparing theoretical and experimental activation energies .

Q. How can advanced crystallization techniques improve polymorph screening for this compound?

  • Methodological Answer : High-throughput screening using solvent-drop grinding or anti-solvent vapor diffusion identifies polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) differentiate crystal forms. For example, similar esters exhibit varied melting points and stability profiles depending on crystallization conditions .

Q. What role does this compound play in modulating biological targets, and how is efficacy quantified?

  • Methodological Answer : In medicinal chemistry, its ester group may act as a prodrug moiety, hydrolyzing in vivo to release bioactive acids. Enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) and cell viability assays (MTT or apoptosis markers) quantify efficacy. Structural analogs have shown activity against microbial targets, with IC₅₀ values ranging from 10–50 μM .

Data Analysis and Validation

Q. How are computational tools like DFT used to predict reactivity and stability?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent-accessible surface area (SASA) models assess steric effects. For benzoate esters, these methods correlate with experimental hydrolysis rates and regioselectivity in substitution reactions .

Q. What statistical methods validate reproducibility in synthetic yield or biological activity data?

  • Methodological Answer : Triplicate experiments with standard deviations (SD) or confidence intervals (CI) ensure reproducibility. For biological assays, ANOVA or t-tests compare treatment groups. Outliers in yield data (e.g., <5% deviation) are addressed via Grubbs’ test or robust regression .

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